1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid
CAS No.: 1029107-31-0
Cat. No.: VC8040034
Molecular Formula: C14H17N3O2
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.
![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid - 1029107-31-0](/images/structure/VC8040034.png)
Specification
CAS No. | 1029107-31-0 |
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Molecular Formula | C14H17N3O2 |
Molecular Weight | 259.3 g/mol |
IUPAC Name | 1-(imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid |
Standard InChI | InChI=1S/C14H17N3O2/c18-14(19)12-5-1-3-7-16(12)10-11-9-15-13-6-2-4-8-17(11)13/h2,4,6,8-9,12H,1,3,5,7,10H2,(H,18,19) |
Standard InChI Key | NUBUYUBVXKQILO-UHFFFAOYSA-N |
SMILES | C1CCN(C(C1)C(=O)O)CC2=CN=C3N2C=CC=C3 |
Canonical SMILES | C1CCN(C(C1)C(=O)O)CC2=CN=C3N2C=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid is defined by the molecular formula C₁₄H₁₇N₃O₂ and a molecular weight of 259.3 g/mol . Its IUPAC name systematically describes the fusion of a piperidine ring substituted at the second position with a carboxylic acid group and at the first position with an imidazo[1,2-a]pyridine moiety via a methylene bridge. Key synonyms include:
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2-Piperidinecarboxylic acid, 1-(imidazo[1,2-a]pyridin-3-ylmethyl)-
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1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-2-carboxylic acid .
Table 1: Fundamental Chemical Properties
Property | Value | Source |
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CAS Registry Number | 1029107-31-0 | |
Molecular Formula | C₁₄H₁₇N₃O₂ | |
Molecular Weight | 259.3 g/mol | |
Purity | Not specified | - |
Structural Features and Stereochemical Considerations
The imidazo[1,2-a]pyridine system comprises a fused bicyclic structure with a five-membered imidazole ring adjacent to a six-membered pyridine ring. The methylene bridge (-CH₂-) links the piperidine’s nitrogen to the imidazo[1,2-a]pyridine’s third position, while the carboxylic acid group at C2 of the piperidine introduces polarity and hydrogen-bonding capacity. X-ray crystallography of analogous compounds (e.g., phosphonopropionate derivatives) suggests that steric effects from the piperidine ring may influence conformational flexibility .
Synthesis and Structural Characterization
Analytical Characterization
Key techniques for verifying structure and purity include:
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra typically show resonances for the imidazo[1,2-a]pyridine protons at δ 7.0–8.5 ppm and piperidine protons at δ 1.5–3.5 ppm .
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High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks with mass accuracy <5 ppm .
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Infrared Spectroscopy (IR): Carboxylic acid C=O stretches appear near 1700 cm⁻¹ .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The carboxylic acid group enhances water solubility, while the aromatic imidazo[1,2-a]pyridine moiety contributes to lipophilicity. Predicted logP values (e.g., ~1.5–2.0) suggest moderate membrane permeability, though experimental validation is needed .
Stability Under Physiological Conditions
Degradation studies of related compounds indicate susceptibility to esterase-mediated hydrolysis of prodrug derivatives, though the free acid form likely exhibits greater stability in aqueous buffers .
Activity | Supporting Evidence | Source |
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Enzyme Inhibition | RGGT inhibition in analogs | |
Anti-inflammatory | COX-2 modulation in related compounds |
Cellular and Molecular Interactions
The piperidine-carboxylic acid moiety may interact with cationic binding pockets in enzymes, while the imidazo[1,2-a]pyridine system could intercalate into nucleic acids or block kinase active sites .
Applications in Medicinal Chemistry
Drug Design and Optimization
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